molecular formula C15H13N3O2S B11277003 N-(2,1,3-benzothiadiazol-4-yl)-2-ethoxybenzamide

N-(2,1,3-benzothiadiazol-4-yl)-2-ethoxybenzamide

Cat. No.: B11277003
M. Wt: 299.3 g/mol
InChI Key: OEAFJMLWDPRPHW-UHFFFAOYSA-N
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Description

N-(2,1,3-benzothiadiazol-4-yl)-2-ethoxybenzamide is a chemical compound with the following structure:

Structure: C10H8N2O2S\text{Structure: } \text{C}_{\text{10}}\text{H}_{\text{8}}\text{N}_\text{2}\text{O}_\text{2}\text{S} Structure: C10​H8​N2​O2​S

This compound belongs to the class of benzothiadiazole derivatives. Let’s explore its properties and applications.

Preparation Methods

Synthetic Routes::

    Direct Synthesis: One common method involves the direct reaction of 2-ethoxybenzoic acid with 2-aminobenzothiazole in the presence of suitable reagents or catalysts.

    Amide Formation: Another approach is the amide formation between 2-ethoxybenzoic acid chloride and 2-aminobenzothiazole.

Industrial Production:: While research laboratories typically synthesize this compound on a small scale, industrial production methods are not widely documented. it can be prepared through scalable synthetic routes.

Chemical Reactions Analysis

N-(2,1,3-benzothiadiazol-4-yl)-2-ethoxybenzamide undergoes various reactions:

    Oxidation: It can be oxidized to form its corresponding sulfone or sulfoxide derivatives.

    Reduction: Reduction of the benzothiadiazole ring may yield amines or other reduced forms.

    Substitution: Substitution reactions at the benzamide nitrogen or the ethoxy group are possible.

Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).

Major products depend on reaction conditions and substituents. For example, reduction may yield N-(2,1,3-benzothiadiazol-4-yl)-2-ethoxyaniline.

Scientific Research Applications

Chemistry::

    Dye Synthesis: Benzothiadiazole derivatives are used as dyes and pigments due to their strong absorption properties.

    Material Science: These compounds serve as building blocks for organic semiconductors and conductive polymers.

Biology and Medicine::

    Biological Probes: Researchers use benzothiadiazole derivatives as fluorescent probes to study cellular processes.

    Drug Discovery: The compound’s unique structure may inspire drug design targeting specific molecular pathways.

Industry::

    Organic Electronics: Benzothiadiazole-based materials find applications in organic solar cells and light-emitting diodes.

Mechanism of Action

The exact mechanism by which N-(2,1,3-benzothiadiazol-4-yl)-2-ethoxybenzamide exerts its effects remains an active area of research. It likely interacts with cellular components or receptors, influencing biological processes.

Comparison with Similar Compounds

While N-(2,1,3-benzothiadiazol-4-yl)-2-ethoxybenzamide is unique in its structure, related compounds include:

    N-(2,1,3-benzothiadiazol-4-yl)-2-chloroacetamide:

    4-(2,3-dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-diphenylaniline:

    2-((7-{4-[N,N-bis(4-methylphenyl)amino]phenyl}-2,1,3-benzothiadiazol-4-yl)methylene)propanedinitrile:

    Benzenamine, N,N-diphenyl-4-[7-(4-pyridinyl)-2,1,3-benzothiadiazol-4-yl]:

These compounds share the benzothiadiazole core but differ in substituents and functional groups.

Properties

Molecular Formula

C15H13N3O2S

Molecular Weight

299.3 g/mol

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-2-ethoxybenzamide

InChI

InChI=1S/C15H13N3O2S/c1-2-20-13-9-4-3-6-10(13)15(19)16-11-7-5-8-12-14(11)18-21-17-12/h3-9H,2H2,1H3,(H,16,19)

InChI Key

OEAFJMLWDPRPHW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=CC3=NSN=C32

Origin of Product

United States

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